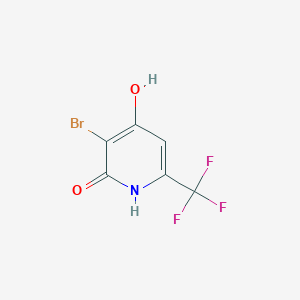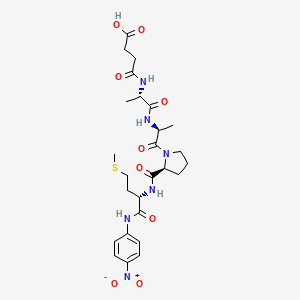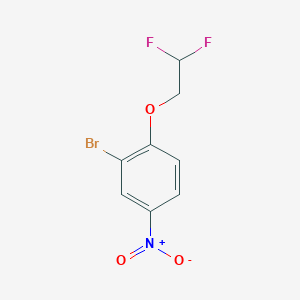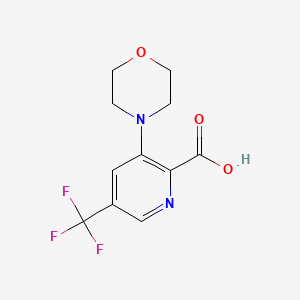
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Übersicht
Beschreibung
“3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 . It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The chemical reactions involving “3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid” involve the introduction of various bio-relevant functional groups to pyridine . This includes the selective introduction of multiple functional groups via a ring cleavage methodology reaction .Wissenschaftliche Forschungsanwendungen
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been found to exhibit strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line .
Methods of Application or Experimental Procedures
The compound was applied to the A2780 ovarian cancer cell line. The influence of the compounds on cell cycle progression and apoptosis induction was assessed by flow cytometry, caspase-3 enzymatic activity, fluorescence microscopy, and western blot analysis .
Results or Outcomes
The compound exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line. These events were accompanied by a mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells .
2. Application in Pharmacology
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been found to inhibit 5-lipoxygenase and cyclooxygenase pathways .
Results or Outcomes
The inhibition of these pathways leads to the reduction of fever and other symptoms .
3. Application in Organoboron Chemistry
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is used in the synthesis of fluorinated boron species, which are a very important group of organoboron compounds .
Results or Outcomes
Fluorinated boron species are used as receptors of important bioanalytes, as well as biologically active substances .
4. Application in Antiarrhythmic Drugs
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is used in the synthesis of Morniflumate, a 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate .
Results or Outcomes
Morniflumate is used as an antiarrhythmic drug .
5. Application in Antifungal Drugs
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is used in the synthesis of Tavaborole, an antifungal drug .
Results or Outcomes
Tavaborole is used as an antifungal drug .
6. Application in Cytostatic Drugs
Summary of the Application
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid is used in the synthesis of 3-morpholino-5-fluorobenzoxaborole, a cytostatic drug .
Results or Outcomes
3-morpholino-5-fluorobenzoxaborole proved to be the most active benzoxaborole-based compound in A2780 and MV-4-11 cell lines .
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(9(10(17)18)15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQNCSCEJUDRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholino-5-(trifluoromethyl)-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



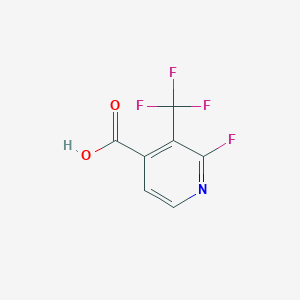
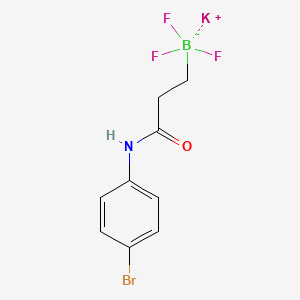
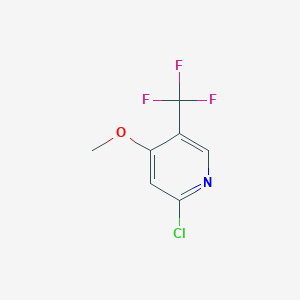
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)
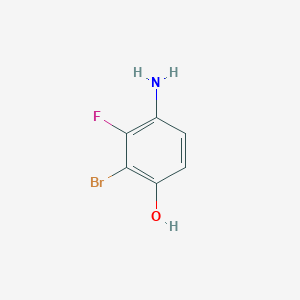

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
